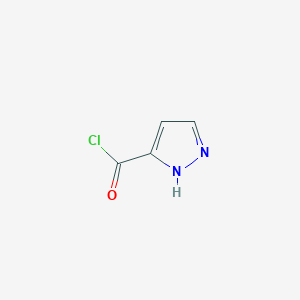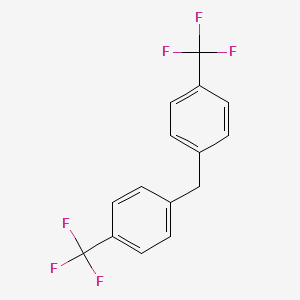
Thiolanediol, cis-(+/-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Thiolanediol, cis-(+/-)- can be synthesized through several methods. One common approach involves the reduction of thiolane-3,4-dione using a suitable reducing agent such as sodium borohydride (NaBH4) under mild conditions. The reaction typically proceeds in an aqueous or alcoholic medium at room temperature, yielding the desired cis-diol product.
Industrial Production Methods
Industrial production of thiolanediol, cis-(+/-)- often involves the catalytic hydrogenation of thiolane-3,4-dione using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the product, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Thiolanediol, cis-(+/-)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form thiolane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Thiolane-3,4-dione or thiolane-3,4-dialdehyde.
Reduction: Thiolane derivatives with reduced hydroxyl groups.
Substitution: Halogenated or aminated thiolane derivatives.
Wissenschaftliche Forschungsanwendungen
Thiolanediol, cis-(+/-)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of thiolanediol, cis-(+/-)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the thiolane ring can undergo redox reactions, modulating cellular redox states and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Thiolanediol, cis-(+/-)- can be compared with other similar compounds such as:
Thiolanediol, trans-(+/-)-: Differing in the spatial arrangement of hydroxyl groups, leading to different chemical and biological properties.
Thiophene diols: Compounds with a similar thiolane ring structure but differing in the position and number of hydroxyl groups.
Cyclohexane diols: Compounds with a similar diol functionality but differing in the ring structure, leading to different reactivity and applications.
Conclusion
Thiolanediol, cis-(+/-)- is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable building block for the synthesis of complex molecules and materials. Further research into its mechanism of action and applications will continue to uncover new possibilities for this intriguing compound.
Eigenschaften
CAS-Nummer |
3976-75-8 |
|---|---|
Molekularformel |
C4H8O2S |
Molekulargewicht |
120.17 g/mol |
IUPAC-Name |
(3S,4R)-thiolane-3,4-diol |
InChI |
InChI=1S/C4H8O2S/c5-3-1-7-2-4(3)6/h3-6H,1-2H2/t3-,4+ |
InChI-Schlüssel |
WONPWMKTZAPWSP-ZXZARUISSA-N |
SMILES |
C1C(C(CS1)O)O |
Isomerische SMILES |
C1[C@H]([C@H](CS1)O)O |
Kanonische SMILES |
C1C(C(CS1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















